![molecular formula C20H22N4O2S B2370345 7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 906227-91-6](/img/structure/B2370345.png)
7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
This compound is a type of heterocyclic compound, specifically a pyrimidinone . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives, can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Synthetic Pathways and Chemical Modifications
Research on pyrimido[4,5-d]pyrimidine derivatives, including compounds similar to 7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione, has focused on their synthesis and chemical behavior. For instance, studies have detailed regioselective amination processes of condensed pyrimidines leading to various derivatives, illustrating the versatility and reactivity of these compounds in creating new molecules with potential biological activities (Gulevskaya et al., 1994). Additionally, the synthesis of pyrido[2,3-d]pyrimidine derivatives through three-component condensation has been explored, showcasing the compound's utility in generating chemically diverse heterocyclic compounds (Komkov et al., 2006).
Molecular Structure and Crystallography
The detailed study of molecular structures and crystallography of related compounds has provided insights into their chemical properties and potential applications. Crystallographic studies reveal the structural nuances and supramolecular arrangements of these compounds, which are crucial for understanding their reactivity and potential as scaffolds for further chemical modifications (Canfora et al., 2010).
Mechanism of Action
Target of Action
It belongs to the class of pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities . Noteworthy derivatives of this class include tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors , suggesting potential targets.
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines interact with their targets, leading to various biological effects .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to influence several biological pathways due to their broad spectrum of biological activities .
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
properties
IUPAC Name |
7-cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-11-5-6-12(2)14(9-11)10-27-18-15-17(21-16(22-18)13-7-8-13)23(3)20(26)24(4)19(15)25/h5-6,9,13H,7-8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOZWINZIXQHHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
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